Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether is a complex organic compound that features a combination of morpholine, pyridine, and pyrimidine groups
Vorbereitungsmethoden
The synthesis of Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether involves multiple steps, typically starting with the preparation of intermediate compounds that contain the morpholine, pyridine, and pyrimidine groups. These intermediates are then subjected to further reactions to form the final compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the interactions between different biomolecules. In medicine, it has potential applications in drug development due to its unique structural properties. In industry, it can be used in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether can be compared with other similar compounds that contain morpholine, pyridine, and pyrimidine groups. These similar compounds may have different structural arrangements or additional functional groups that confer unique properties. Some examples of similar compounds include 2-Methyl-4-(4-morpholinyl)-1-[(4-morpholinylcarbonyl)oxy]pyridinium tetraphenylborate and N-[(6-Methyl-2-pyridinyl)methyl]-2-(4-morpholinyl)ethanamine .
Eigenschaften
Molekularformel |
C20H20N4O2 |
---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-[4-(4-methoxyphenyl)-6-pyridin-4-ylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C20H20N4O2/c1-25-17-4-2-15(3-5-17)18-14-19(16-6-8-21-9-7-16)23-20(22-18)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3 |
InChI-Schlüssel |
DFIQSIXDSKKPQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCOCC3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.